![molecular formula C10H13FN2O2 B14181191 N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide CAS No. 919997-06-1](/img/structure/B14181191.png)
N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fluorophenyl group, which is known for its influence on the biological activity of molecules, making it a valuable subject for studies in medicinal chemistry and other scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide typically involves the reaction of 4-fluorobenzylamine with beta-alanine derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts and solvents, as well as continuous flow reactors to enhance reaction rates and scalability. The choice of reagents and conditions is critical to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hydroxy-beta-alaninamide derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N3-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to bind to enzymes and receptors, influencing various biochemical pathways. This interaction can modulate the activity of these targets, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with a fluorophenyl group, known for its antibacterial activity.
4-Fluorobenzylamine: A simpler compound with a fluorophenyl group, used as a precursor in various syntheses.
Uniqueness
N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide is unique due to its specific structural features, including the combination of a fluorophenyl group and a beta-alaninamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
919997-06-1 |
|---|---|
Fórmula molecular |
C10H13FN2O2 |
Peso molecular |
212.22 g/mol |
Nombre IUPAC |
3-[(4-fluorophenyl)methylamino]-N-hydroxypropanamide |
InChI |
InChI=1S/C10H13FN2O2/c11-9-3-1-8(2-4-9)7-12-6-5-10(14)13-15/h1-4,12,15H,5-7H2,(H,13,14) |
Clave InChI |
UDBGHQWJUUELAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNCCC(=O)NO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[4-(Heptylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide](/img/structure/B14181111.png)
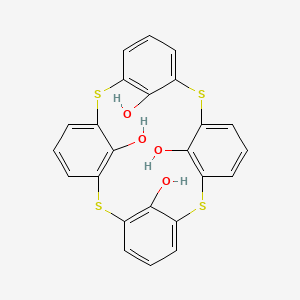
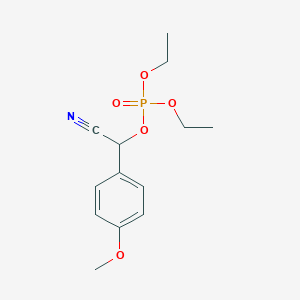
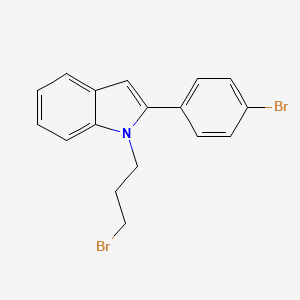
![2,5-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]furan-3,4-diol](/img/structure/B14181158.png)
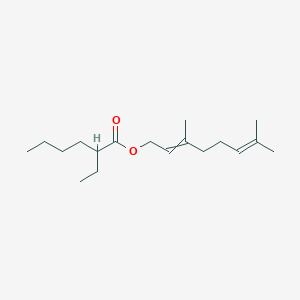
![2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol](/img/structure/B14181171.png)
![3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide](/img/structure/B14181176.png)
![3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl-](/img/structure/B14181183.png)

![4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde](/img/structure/B14181205.png)
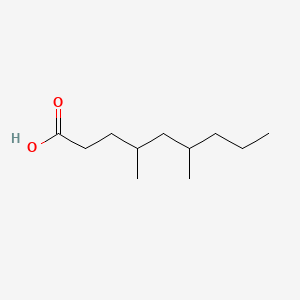
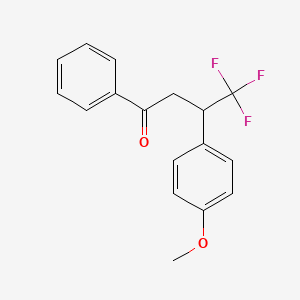
![2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14181222.png)
